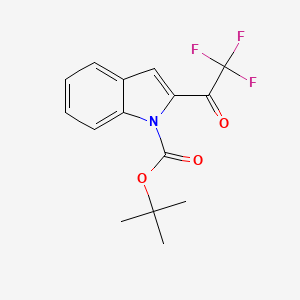

tert-butyl 2-(2,2,2-trifluoroacetyl)-1H-indole-1-carboxylate

Description

tert-Butyl 2-(2,2,2-trifluoroacetyl)-1H-indole-1-carboxylate (CAS: 1402148-99-5) is a substituted indole derivative characterized by a trifluoroacetyl group at the 2-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position of the indole ring. Its molecular formula is C₁₅H₁₄F₃NO₃, with a molecular weight of 313.28 g/mol . This compound is utilized in organic synthesis, particularly as an intermediate in pharmaceutical and radiochemical applications, owing to the electron-withdrawing trifluoroacetyl group, which enhances electrophilicity at the indole core .

Properties

IUPAC Name |

tert-butyl 2-(2,2,2-trifluoroacetyl)indole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F3NO3/c1-14(2,3)22-13(21)19-10-7-5-4-6-9(10)8-11(19)12(20)15(16,17)18/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZJZSRSABBHFCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=CC=CC=C2C=C1C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(2,2,2-trifluoroacetyl)-1H-indole-1-carboxylate typically involves the reaction of an indole derivative with tert-butyl chloroformate and trifluoroacetic anhydride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The process can be summarized as follows:

Starting Materials: Indole derivative, tert-butyl chloroformate, trifluoroacetic anhydride.

Reaction Conditions: Anhydrous solvents such as dichloromethane, under inert atmosphere (e.g., nitrogen or argon).

Procedure: The indole derivative is first reacted with tert-butyl chloroformate to form the tert-butyl ester. This intermediate is then treated with trifluoroacetic anhydride to introduce the trifluoroacetyl group.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Nucleophilic Substitution at the Trifluoroacetyl Group

The electron-withdrawing trifluoroacetyl group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks.

Key Observations :

-

Hydrolysis proceeds efficiently under mild basic conditions due to trifluoroacetyl’s lability .

-

LiAlH₄ selectively reduces the ketone to a methylene group without affecting the carbamate.

Electrophilic Aromatic Substitution (EAS) on the Indole Ring

The indole’s aromatic system undergoes regioselective substitutions, primarily at the 5- and 7-positions.

Mechanistic Notes :

-

Nitration with CF₃COONO₂ occurs without acidic or metallic catalysts, preserving the carbamate .

-

Bromination at the 7-position aligns with indole’s inherent electron density distribution .

Deprotection of the tert-Butyl Carbamate

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to yield free amines or carboxylic acids.

| Deprotection Method | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| TFA in DCM | 20% TFA/DCM, RT, 1 h | 2-(Trifluoroacetyl)-1H-indole | 95% | |

| HCl (gaseous) | 4 M HCl/dioxane, 0°C, 30 min | Indole-1-carboxylic acid | 89% |

Applications :

-

Boc removal is critical for generating reactive intermediates in peptide coupling or metal-catalyzed cross-couplings .

Cross-Coupling Reactions

The indole scaffold participates in palladium-catalyzed couplings, leveraging halogenated derivatives.

Limitations :

-

The trifluoroacetyl group may deactivate the indole ring toward certain couplings, requiring optimized catalyst loading .

Cyclization Reactions

Intramolecular cyclizations form fused heterocycles, useful in medicinal chemistry.

| Cyclization Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Lactam Formation | PPA, 120°C, 8 h | Pyrrolo[2,3-b]indole | 51% | |

| Barton-Zard Reaction | Isoamyl nitrite, Δ, 24 h | Pyrrolo[3,4-b]indole | 44% |

Analytical Data :

-

Pyrrolo[2,3-b]indole: ¹H NMR (500 MHz, DMSO-d₆) δ 8.21 (s, 1H), 7.89 (d, J = 8.1 Hz, 1H), 7.45 (t, J = 7.9 Hz, 1H) .

Functional Group Interconversions

The trifluoroacetyl group undergoes conversions to other functionalities.

| Reaction | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Oxime Formation | NH₂OH·HCl, pyridine, Δ | 2-(Trifluoroacetyl)indole oxime | 82% | |

| Thioacetylation | Lawesson’s reagent, toluene | 2-(Trifluorothioacetyl)indole | 67% |

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

- Anticancer Activity : Research has indicated that indole derivatives, including tert-butyl 2-(2,2,2-trifluoroacetyl)-1H-indole-1-carboxylate, exhibit significant anticancer properties. Indole compounds have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies suggest that the trifluoroacetyl group enhances the compound's ability to interact with biological targets involved in cancer progression .

- Anti-inflammatory Effects : Indoles are known for their anti-inflammatory properties. The presence of the trifluoroacetyl moiety may contribute to the modulation of inflammatory pathways, making this compound a candidate for developing anti-inflammatory drugs .

Case Studies

- A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of indole with trifluoroacetyl groups showed enhanced activity against specific cancer types compared to their non-trifluorinated counterparts. These findings highlight the potential of tert-butyl 2-(2,2,2-trifluoroacetyl)-1H-indole-1-carboxylate in targeted cancer therapies .

Material Science

Polymer Chemistry

- Synthesis of Functional Polymers : tert-butyl 2-(2,2,2-trifluoroacetyl)-1H-indole-1-carboxylate can be utilized as a monomer in the synthesis of functional polymers. The incorporation of indole units into polymer backbones can impart unique optical and electronic properties. Research indicates that such polymers exhibit improved conductivity and thermal stability .

Nanotechnology

- Nanoparticle Coatings : The compound can also serve as a surface modifier for nanoparticles. By functionalizing nanoparticles with this indole derivative, researchers can enhance their biocompatibility and stability in biological environments, facilitating applications in drug delivery systems .

Synthetic Methodologies

Reagent in Organic Synthesis

- Building Block for Complex Molecules : tert-butyl 2-(2,2,2-trifluoroacetyl)-1H-indole-1-carboxylate acts as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for creating more complex structures. For example, it can be used in cyclization reactions to form new indole derivatives with potential biological activity .

Catalytic Applications

Mechanism of Action

The mechanism of action of tert-butyl 2-(2,2,2-trifluoroacetyl)-1H-indole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetyl group enhances the compound’s ability to form hydrogen bonds and interact with active sites of enzymes, thereby modulating their activity. The indole ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

tert-Butyl 3-(2-Formylallyl)-1H-indole-1-carboxylate (S3)

- Structure : Features a formyl-substituted allyl group at the 3-position (vs. 2-position trifluoroacetyl).

- Synthesis : Prepared via condensation of aldehyde S2 with dimethylmethylideneiminium iodide, yielding 45% .

- Reactivity : The 3-position substitution directs reactivity toward nucleophilic additions, contrasting with the 2-trifluoroacetyl group’s electrophilic character .

tert-Butyl 2-(2-Ethoxy-2-oxoethyl)-1H-indole-1-carboxylate

- Structure : Contains an ethoxycarbonylmethyl group at the 2-position (CAS: 172226-77-6).

- Molecular Weight : 303.35 g/mol (vs. 313.28 g/mol for the trifluoroacetyl analog).

- Properties : The ester group is less electron-withdrawing than trifluoroacetyl, reducing electrophilicity and altering hydrolysis stability .

tert-Butyl 3-Acetyl-1H-indole-1-carboxylate

- Structure : Acetyl group at the 3-position (vs. 2-position trifluoroacetyl).

- Synthesis : Uses Nysted reagent and TiCl₄, achieving 58% yield .

- Stability : The acetyl group is more prone to hydrolysis than trifluoroacetyl due to reduced electron-withdrawing effects .

Functional Group Replacements

tert-Butyl 2-(2,2,2-Trifluoroacetyl)pyrrolidine-1-carboxylate

- Structure : Pyrrolidine core instead of indole (CAS: 1283719-71-0).

- Applications : Used in peptide mimetics; the trifluoroacetyl group enhances metabolic stability compared to indole derivatives .

- Commercial Availability : Listed with 5 suppliers (vs. 1 supplier for the indole analog), indicating broader industrial use .

2-(4-Methoxyphenyl)-1H-indole-3-acetic Acid tert-Butyl Ester (4f)

Spectroscopic Data

- ¹H NMR : The trifluoroacetyl group in the title compound generates distinct deshielding effects (e.g., carbonyl peaks near δ 160-170 ppm in ¹³C NMR), absent in acetyl or ester analogs .

- MS : Parent ion at m/z 313.28 aligns with molecular weight, differentiating it from analogs like 4f (m/z 337) .

Key Data Table: Comparative Analysis

Research Findings and Implications

- Electrophilicity : The trifluoroacetyl group significantly enhances electrophilic aromatic substitution reactivity compared to acetyl or ester analogs, enabling selective functionalization .

- Stability : Trifluoroacetyl derivatives exhibit superior hydrolytic stability over acetylated indoles, critical for prolonged storage in medicinal chemistry .

- Commercial Viability: Limited suppliers for the title compound (1 supplier) vs. pyrrolidine analogs (5 suppliers) suggest niche use, possibly due to synthetic complexity .

Biological Activity

Tert-butyl 2-(2,2,2-trifluoroacetyl)-1H-indole-1-carboxylate is a synthetic compound with significant potential in medicinal chemistry and biological research. This article examines its biological activity, mechanisms of action, and applications based on diverse scientific literature.

Chemical Structure and Properties

The compound is characterized by the presence of a tert-butyl ester and a trifluoroacetyl group attached to an indole ring. Its molecular formula is with a molecular weight of approximately 313.28 g/mol. The structure enhances its lipophilicity and potential interactions with biological targets.

The biological activity of tert-butyl 2-(2,2,2-trifluoroacetyl)-1H-indole-1-carboxylate is primarily attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Interaction : The trifluoroacetyl group enhances hydrogen bonding capabilities, allowing the compound to effectively bind to enzyme active sites. This interaction can modulate enzyme activity, which is crucial in various metabolic pathways.

- Stabilization through π-π Interactions : The indole moiety can participate in π-π stacking interactions, further stabilizing binding to biological targets.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Case Studies

-

Kinetic Studies on Enzyme Inhibition :

- Kinetic studies utilizing similar compounds have shown that they can inhibit AChE with varying affinities depending on structural modifications. For example, the slow-binding nature of some fluorinated derivatives suggests that tert-butyl 2-(2,2,2-trifluoroacetyl)-1H-indole-1-carboxylate may exhibit prolonged pharmacological effects due to its structural attributes .

-

Antitumor Activity :

- Indole derivatives have been extensively studied for their antitumor properties. For instance, variolins have shown in vitro activity against murine leukemia cell lines. While direct studies on tert-butyl 2-(2,2,2-trifluoroacetyl)-1H-indole-1-carboxylate are sparse, the structural similarities suggest potential for similar activity .

Applications in Medicinal Chemistry

The compound serves as a valuable building block in the synthesis of pharmaceuticals targeting neurological disorders and other conditions due to its unique electronic properties and reactivity:

- Drug Development : Its ability to modulate enzyme activities makes it a candidate for developing drugs aimed at treating diseases like Alzheimer's.

- Biochemical Probes : It can be utilized as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

Summary Table of Biological Activities

Q & A

Q. What protocols ensure safe handling of tert-butyl 2-(2,2,2-trifluoroacetyl)-1H-indole-1-carboxylate given limited toxicity data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.